Lipophilicity (LogP) Differentiation Against Ethyl Ester and Carboxylic Acid Analogs
Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate exhibits a calculated LogP of 1.97, which is a property distinct from its closest commercially available ester and acid analogs . This places its lipophilicity precisely between the ethyl ester (LogP 2.36) and the carboxylic acid (LogP 1.88) . The absence of hydrogen bond donors further differentiates it from the acid form .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.97; H_Donors = 0; H_Acceptors = 4 |
| Comparator Or Baseline | Ethyl ester (CAS 108035-44-5): LogP = 2.36; Carboxylic acid (CAS 101184-11-6): LogP = 1.88, H_Donors = 1 |
| Quantified Difference | Methyl ester LogP is 0.09 units higher than the acid and 0.39 units lower than the ethyl ester. It has one less H-donor than the acid. |
| Conditions | Predicted values (XLogP3/ALogPS) from commercial vendor and database sources. |
Why This Matters
This precise intermediate lipophilicity is critical for partitioning behavior in multi-step synthesis and workup, impacting reproducibility of patented routes where the methyl ester is specified.
